molecular formula C23H28O6 B1671346 Enprostil CAS No. 73121-56-9

Enprostil

Numéro de catalogue: B1671346
Numéro CAS: 73121-56-9
Poids moléculaire: 400.5 g/mol
Clé InChI: PTOJVMZPWPAXER-FPXSIRDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enprostil is a synthetic prostaglandin analog designed to resemble dinoprostone. It is a highly potent inhibitor of gastric hydrochloric acid secretion and is primarily used in the treatment of peptic ulcer disease. This compound selectively binds to and activates the EP3 receptor, which distinguishes it from prostaglandin E2 that activates all four cellular receptors (EP1, EP2, EP3, and EP4) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enprostil is synthesized through a series of chemical reactions starting from readily available precursors. The synthetic route involves the formation of a cyclopentane ring, followed by the introduction of hydroxyl and phenoxy groups. Key steps include:

  • Formation of the cyclopentane ring through a Diels-Alder reaction.
  • Introduction of hydroxyl groups via selective oxidation.
  • Addition of the phenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

  • Use of high-yielding catalysts to enhance reaction efficiency.
  • Implementation of continuous flow reactors to maintain consistent reaction conditions.
  • Purification of the final product through crystallization and chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Enprostil undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups through selective oxidation.

    Reduction: Reduction of intermediate compounds to achieve the desired stereochemistry.

    Substitution: Nucleophilic substitution to introduce the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as phenol in the presence of a base like sodium hydroxide.

Major Products Formed:

  • The major product formed from these reactions is this compound itself, with intermediate compounds being transformed through each step of the synthetic route.

Applications De Recherche Scientifique

Treatment of Peptic Ulcers

Clinical Efficacy : Enprostil has been extensively studied for its effectiveness in treating duodenal ulcers. A notable study demonstrated that administering 35 micrograms of this compound twice daily resulted in a healing rate of 70% at four weeks, compared to 49% for placebo, indicating significant therapeutic efficacy (p = 0.048) .

Mechanism of Action : The drug exerts its effects by inhibiting gastric acid secretion and enhancing mucosal defense mechanisms. It has been shown to reduce intragastric acidity by approximately 38% over a 24-hour period .

Gastric Acid Secretion Modulation

This compound's ability to modulate gastric acid secretion is crucial in managing conditions characterized by excessive acid production. Research indicates that it can effectively lower nocturnal pepsin secretion, which is associated with reduced gastric irritation and ulcer formation .

Cytoprotective Effects

This compound provides cytoprotection to the gastric lining, which is vital in preventing damage from acidic environments. This property makes it particularly useful in patients who are at risk for ulceration due to NSAID usage or other ulcerogenic factors .

Impact on Alimentary Lipemia

Recent studies have also explored this compound's role in metabolic processes, particularly its effect on alimentary lipemia. It was found that a single dose of this compound could decrease lipemia by influencing chylomicron formation or clearance, suggesting potential applications in metabolic disorders .

Case Study 1: Duodenal Ulcer Management

A multi-center trial involving 87 patients with confirmed duodenal ulcers assessed the safety and efficacy of this compound. Patients treated with this compound showed a statistically significant improvement in ulcer healing compared to those receiving placebo, highlighting its clinical utility in gastroenterology .

Case Study 2: Gastric Acid Secretion

In another study focusing on intragastric acidity, nine patients with duodenal ulcers were monitored for changes in gastric acid and pepsin output after administration of this compound. The results indicated a marked reduction in both parameters, reinforcing its role as an effective treatment modality for acid-related disorders .

Comparative Data Table

ApplicationMechanismEfficacy/OutcomeReferences
Peptic UlcersInhibits gastric acid secretion70% healing rate at four weeks ,
Gastric Acid ModulationReduces nocturnal aciditySignificant reduction in pepsin output
CytoprotectionEnhances mucosal defensePrevents damage from NSAIDs
Alimentary LipemiaInfluences chylomicron dynamicsDecreased lipemia post-administration

Mécanisme D'action

Enprostil exerts its effects by selectively binding to and activating the EP3 receptor. This receptor is involved in the regulation of gastric hydrochloric acid secretion. By activating the EP3 receptor, this compound inhibits the secretion of gastric acid, thereby providing relief from peptic ulcers. The molecular pathway involves the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate levels and subsequent reduction in acid secretion .

Comparaison Avec Des Composés Similaires

    Prostaglandin E2 (Dinoprostone): Activates all four prostaglandin receptors (EP1, EP2, EP3, and EP4).

    Misoprostol: Another prostaglandin analog used to prevent gastric ulcers, but it activates multiple prostaglandin receptors.

    Sulprostone: Selectively activates the EP3 receptor but has different pharmacokinetic properties.

Uniqueness of Enprostil: this compound’s uniqueness lies in its selective activation of the EP3 receptor, which allows it to inhibit gastric hydrochloric acid secretion effectively while minimizing side effects associated with the activation of other prostaglandin receptors. This selective action makes this compound a valuable therapeutic agent for treating peptic ulcer disease with a favorable safety profile .

Activité Biologique

Enprostil is a synthetic analogue of prostaglandin E2 (PGE2), primarily developed for the treatment of peptic ulcer disease. Its biological activity is characterized by gastric anti-secretory, cytoprotective properties, and the ability to lower gastrin levels. This article delves into the biological activity of this compound, supported by clinical studies and pharmacological data.

This compound exerts its effects through several mechanisms:

  • Inhibition of Gastric Acid Secretion : this compound significantly reduces both basal and stimulated gastric acid output. A study showed that a single oral dose of 35 micrograms inhibited basal gastric acid output by 71% and pentagastrin-stimulated output by 46% .
  • Reduction of Gastrin Levels : It inhibits gastrin release, which is crucial as gastrin can stimulate gastric acid secretion. In patients with hypergastrinemia, this compound lowered basal gastrin levels and reduced post-prandial gastrin rises .
  • Cytoprotection : this compound enhances mucosal defense mechanisms, potentially by increasing bicarbonate secretion and preserving microvascular integrity in the gastric mucosa .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound in treating duodenal and gastric ulcers:

  • Duodenal Ulcer Treatment :
    • A multicenter study involving 127 patients showed that this compound (35 micrograms twice daily) resulted in a healing rate of 59% at four weeks, compared to 33% in the placebo group (p = 0.005) .
    • Another trial reported healing rates of 70% for this compound versus 49% for placebo at four weeks (p = 0.048) .
  • Comparative Studies :
    • In a randomized trial comparing this compound with ranitidine, healing rates were similar: 80% for this compound versus 89% for ranitidine after eight weeks, indicating comparable efficacy in ulcer healing .

Summary of Findings

The following table summarizes key findings from various studies on this compound's efficacy:

Study TypeTreatment GroupHealing Rate (%)Time Framep-value
Duodenal Ulcer StudyThis compound704 weeks0.048
Comparative Study (Ranitidine)This compound808 weeksNot significant
Multicenter StudyThis compound594 weeks0.005

Side Effects and Safety Profile

This compound's safety profile has been evaluated across multiple studies:

  • Common Side Effects : The most frequently reported side effects include diarrhea (10-14%) and headache (7%) . Diarrhea was generally mild and self-limiting.
  • Serious Adverse Events : No significant changes in laboratory parameters or severe adverse events were reported, indicating a favorable safety profile compared to other treatments like ranitidine .

Propriétés

Numéro CAS

73121-56-9

Formule moléculaire

C23H28O6

Poids moléculaire

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1

Clé InChI

PTOJVMZPWPAXER-FPXSIRDUSA-N

SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

SMILES isomérique

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O

SMILES canonique

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Apparence

Solid powder

Key on ui other cas no.

105368-47-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enprostil
Reactant of Route 2
Enprostil
Reactant of Route 3
Enprostil
Reactant of Route 4
Reactant of Route 4
Enprostil
Reactant of Route 5
Enprostil
Reactant of Route 6
Enprostil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.